molecular formula C13H23N B3285078 1H-Pyrrole, 2-nonyl- CAS No. 79639-04-6

1H-Pyrrole, 2-nonyl-

Cat. No.: B3285078
CAS No.: 79639-04-6
M. Wt: 193.33 g/mol
InChI Key: GPRHFTZHIFMTGJ-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2-nonyl- is a substituted derivative of pyrrole, a five-membered aromatic heterocyclic compound containing nitrogen Pyrroles are known for their presence in many natural products and their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 2-nonyl- can be synthesized through various methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring . For the specific synthesis of 2-nonylpyrrole, nonylamine can be used as the amine source.

Industrial Production Methods: Industrial production of 1H-Pyrrole, 2-nonyl- typically involves large-scale Paal-Knorr synthesis, utilizing optimized reaction conditions to maximize yield and purity. Catalysts such as iron(III) chloride can be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, 2-nonyl- undergoes various chemical reactions, including:

    Oxidation: Oxidative reactions can convert the pyrrole ring into pyrrolinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrroles.

    Substitution: Electrophilic substitution reactions can occur at the 2-position of the pyrrole ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

1H-Pyrrole, 2-nonyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2-nonyl- involves its interaction with various molecular targets and pathways. The nonyl group can influence the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and proteins. This interaction can lead to the modulation of biological pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

  • 1H-Pyrrole, 2-methyl-
  • 1H-Pyrrole, 2-ethyl-
  • 1H-Pyrrole, 2-propyl-

Comparison: 1H-Pyrrole, 2-nonyl- is unique due to its longer nonyl chain, which imparts distinct physical and chemical properties compared to shorter alkyl-substituted pyrroles. This longer chain can enhance the compound’s hydrophobic interactions and potentially increase its biological activity .

Properties

IUPAC Name

2-nonyl-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N/c1-2-3-4-5-6-7-8-10-13-11-9-12-14-13/h9,11-12,14H,2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRHFTZHIFMTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50720589
Record name 2-Nonyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79639-04-6
Record name 2-Nonyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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